N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an isoxazole ring, a benzo[d]thiazole moiety, and a dimethylamino propyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For example, some thiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the COX pathway, leading to anti-inflammatory effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzo[d]thiazole Moiety: This step involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzo[d]thiazole ring.
Attachment of the Dimethylamino Propyl Group: The dimethylamino propyl group is introduced via nucleophilic substitution, where a suitable halide reacts with dimethylamine.
Final Coupling and Hydrochloride Formation: The final coupling of the isoxazole and benzo[d]thiazole intermediates is achieved through amide bond formation, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form different structural analogs.
Substitution: The benzo[d]thiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to ring-opened derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoxazole and benzo[d]thiazole derivatives in various chemical reactions.
Biology
Biologically, N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as cancer therapy or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
- N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
- N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiourea
Uniqueness
Compared to similar compounds, N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S.ClH/c1-12-7-5-8-15-16(12)19-18(25-15)22(10-6-9-21(3)4)17(23)14-11-13(2)20-24-14;/h5,7-8,11H,6,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIMTPOCNIQAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=NO3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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